molecular formula C15H18O3 B14294208 3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde CAS No. 127462-79-7

3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde

Cat. No.: B14294208
CAS No.: 127462-79-7
M. Wt: 246.30 g/mol
InChI Key: LSGQVLGJHQRGAS-UHFFFAOYSA-N
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Description

3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a cyclohexene ring, a benzaldehyde moiety, and hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with benzaldehyde derivatives under specific conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: An enone with similar structural features but lacking the benzaldehyde moiety.

    Benzaldehyde: A simpler aromatic aldehyde without the cyclohexene ring.

    Methoxybenzaldehyde: Similar to benzaldehyde but with a methoxy group attached to the aromatic ring.

Uniqueness

3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde is unique due to its combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

127462-79-7

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-(cyclohexen-1-ylmethyl)-2-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C15H18O3/c1-18-14-8-7-12(10-16)15(17)13(14)9-11-5-3-2-4-6-11/h5,7-8,10,17H,2-4,6,9H2,1H3

InChI Key

LSGQVLGJHQRGAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)CC2=CCCCC2

Origin of Product

United States

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